- meso-Substitution Activates Oxoiron(IV) Porphyrin π-Cation Radical Complex More Than Pyrrole-β-Substitution for Atom Transfer Reaction, Inorganic Chemistry, 2021, 60(5), 3207-3217

Cas no 90-46-0 (Xanthydrol)

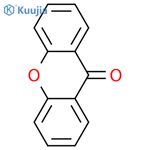

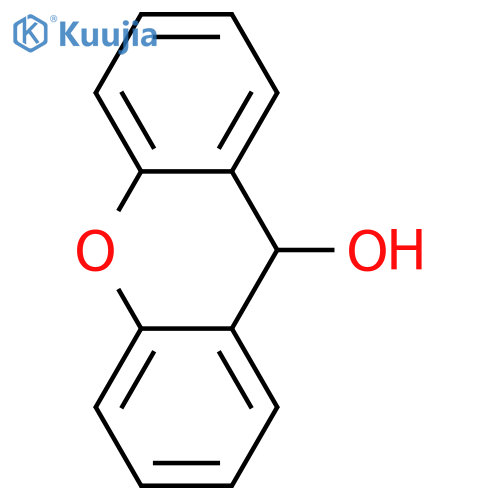

Xanthydrol structure

Produktname:Xanthydrol

Xanthydrol Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 9H-xanthen-9-ol

- 9-Hydroxyxanthene

- C13H10O2

- Xanthydrol

- XANTHYDROL(RG)

- 9-H-xanthen-9-ol

- 9-hydroxy-9H-dibenzo[b,e]pyran

- 9-Xanthenol

- 9-Xanthydrol

- Hydroxyxanthene

- Xanthanol

- Xanthen-9-ol

- Xanthene,hydroxy

- xanthene-9-ol

- Xanthydrol solution

- Xanthene, hydroxy-

- NSC4038

- 7131M69IKF

- Xanthrol

- Xanthydrol, 98%

- Oprea1_119099

- JFRMYMMIJXLMBB-UHFFFAOYSA-N

- WLN: T C666 BO IHJ IQ

- STL283997

- SBB069492

- EINECS 201-996-1

- NSC-4038

- CHEMBL5204890

- CS-W015654

- EN300-19235

- CARBAMICACID2,3-DIBROMOPROPYLESTER

- CCRIS 1640

- FT-0621674

- WLN: T C666 BO IVJ EG D1- AT6N DOTJ

- A843556

- UNII-7131M69IKF

- AS-35115

- BDBM50599588

- X0055

- AMY23624

- SCHEMBL521775

- LS-162422

- MFCD00005057

- BRN 0010395

- InChI=1/C13H10O2/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8,13-14

- xanthydrol ; 9-Hydroxyxanthene

- NSC 4038

- AKOS000120607

- AI3-01536

- H-9000

- 90-46-0

- Q4021716

- 5-17-04-00502 (Beilstein Handbook Reference)

- DTXSID8059009

- Xanthydrol, for the detection of urea, >=99.0% (HPLC)

- Xanthen-9-ol (6CI, 7CI, 8CI)

- Xanthene alcohol

- NS00008884

-

- MDL: MFCD00005057

- Inchi: 1S/C13H10O2/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8,13-14H

- InChI-Schlüssel: JFRMYMMIJXLMBB-UHFFFAOYSA-N

- Lächelt: OC1C2C(=CC=CC=2)OC2C1=CC=CC=2

- BRN: 0010395

Berechnete Eigenschaften

- Genaue Masse: 198.06808g/mol

- Oberflächenladung: 0

- XLogP3: 1.9

- Anzahl der Spender von Wasserstoffbindungen: 1

- Anzahl der Akzeptoren für Wasserstoffbindungen: 2

- Anzahl drehbarer Bindungen: 0

- Monoisotopenmasse: 198.06808g/mol

- Monoisotopenmasse: 198.06808g/mol

- Topologische Polaroberfläche: 29.5Ų

- Schwere Atomanzahl: 15

- Komplexität: 207

- Isotopenatomanzahl: 0

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Anzahl kovalent gebundener Einheiten: 1

- Oberflächenladung: 0

- Tautomerzahl: nichts

Experimentelle Eigenschaften

- Farbe/Form: Weiße Kristalle

- Dichte: 0.83 g/mL at 20 °C

- Schmelzpunkt: 127-128 °C (lit.)

- Siedepunkt: 275.53°C (rough estimate)

- Flammpunkt: Fahrenheit: 51.8° f< br / >Celsius: 11° C< br / >

- Brechungsindex: 1.6620 (estimate)

- Löslichkeit: methanol: 0.1 g/mL, clear

- Stabilität/Haltbarkeit: Stable. Combustible. Incompatible with strong oxidizing agents.

- PSA: 29.46000

- LogP: 2.87400

- Farbe/Form: ~10% in methanol

- Sensibilität: Light Sensitive

Xanthydrol Sicherheitsinformationen

-

Symbol:

- Signalwort:Danger

- Gefahrenhinweis: H225-H301 + H311 + H331-H370

- Warnhinweis: P210-P280-P302+P352+P312-P304+P340+P312-P370+P378-P403+P235

- Transportnummer gefährlicher Stoffe:UN 1230 3/PG 2

- WGK Deutschland:3

- Code der Gefahrenkategorie: 11-23/24/25-39/23/24/25

- Sicherheitshinweise: S7-S16-S24-S45-S24/25

- FLUKA MARKE F CODES:8-10-23

- RTECS:ZD5710000

-

Identifizierung gefährlicher Stoffe:

- Lagerzustand:2-8°C

- TSCA:Yes

- Risikophrasen:R11

Xanthydrol Zolldaten

- HS-CODE:2932999099

- Zolldaten:

China Zollkodex:

2932999099Übersicht:

2932999099. Andere heterocyclische Verbindungen, die nur Sauerstoffheteratome enthalten. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%

Deklarationselemente:

Produktname, Komponenteninhalt, Verwendung für

Zusammenfassung:

2932999099. andere heterocyclische Verbindungen nur mit Sauerstoffheteratom(en). MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%

Xanthydrol Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| TRC | X743650-2.5g |

Xanthydrol |

90-46-0 | 2.5g |

$ 305.00 | 2023-09-05 | ||

| eNovation Chemicals LLC | D565789-25g |

Xanthydrol |

90-46-0 | 97% | 25g |

$160 | 2024-05-23 | |

| Enamine | EN300-19235-25.0g |

9H-xanthen-9-ol |

90-46-0 | 99% | 25g |

$173.0 | 2023-05-31 | |

| BAI LING WEI Technology Co., Ltd. | 357778-5G |

Xanthydrol, 98% |

90-46-0 | 98% | 5G |

¥ 509 | 2021-07-08 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X87950-5g |

9H-Xanthen-9-ol |

90-46-0 | 95% | 5g |

¥140.0 | 2023-09-05 | |

| eNovation Chemicals LLC | Y1043449-25g |

9-Hydroxyxanthene |

90-46-0 | 95% | 25g |

$100 | 2024-06-07 | |

| TRC | X743650-10g |

Xanthydrol |

90-46-0 | 10g |

$ 85.00 | 2022-03-29 | ||

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB35093-5g |

Xanthydrol |

90-46-0 | 97% | 5g |

284.00 | 2021-06-01 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R017739-5g |

Xanthydrol |

90-46-0 | 97% | 5g |

¥187 | 2024-05-21 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | X820568-25g |

Xanthydrol |

90-46-0 | 97% | 25g |

968.00 | 2021-05-17 |

Xanthydrol Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen

1.1 Catalysts: (SP-5-12)-Oxo[5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-21H,23H-porphinato(2-)-… Solvents: Dichloromethane ; -50 °C

Referenz

Synthetic Routes 2

Synthetic Routes 3

Reaktionsbedingungen

1.1 Reagents: m-Chloroperbenzoic acid Catalysts: 5,10,15,20-Tetrakis(N-methyl-4′-pyridyl)porphyrinato iron(III) Solvents: Acetonitrile , Water ; 20 - 90 min, pH 4.7, 20 °C

Referenz

- A Highly Reactive P450 Model Compound I, Journal of the American Chemical Society, 2009, 131(28), 9640-9641

Synthetic Routes 4

Synthetic Routes 5

Synthetic Routes 6

Synthetic Routes 7

Synthetic Routes 8

Synthetic Routes 9

Synthetic Routes 10

Reaktionsbedingungen

1.1 Reagents: Sodium borohydride ; 0 °C; 30 min, 0 °C; 0 °C → rt

1.2 Reagents: Water

1.2 Reagents: Water

Referenz

- Lewis Acid-Catalyzed Diastereoselective C-C Bond Insertion of Diazo Esters into Secondary Benzylic Halides for the Synthesis of α,β-Diaryl-β-haloesters, Angewandte Chemie, 2022, 61(29),

Synthetic Routes 11

Reaktionsbedingungen

1.1 Reagents: Potassium tert-butoxide Catalysts: 2925284-43-9 Solvents: Tetrahydrofuran ; 10 min, rt

1.2 Reagents: Hydrogen ; 16 h, 50 bar, 25 °C

1.2 Reagents: Hydrogen ; 16 h, 50 bar, 25 °C

Referenz

- A Tailored Versatile and Efficient NHC-Based NNC-Pincer Manganese Catalyst for Hydrogenation of Polar Unsaturated Compounds, Angewandte Chemie, 2023, 62(23),

Synthetic Routes 12

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Catalysts: Cesium fluoride Solvents: Acetonitrile ; 14 h, rt

Referenz

- Reaction of benzyne with formamides and acetylimidazole, Bulletin of the Chemical Society of Japan, 2011, 84(3), 328-332

Synthetic Routes 13

Synthetic Routes 14

Synthetic Routes 15

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate , Cesium fluoride Solvents: Acetonitrile ; 15 h, rt

1.2 Reagents: Sodium chloride Solvents: Water

1.2 Reagents: Sodium chloride Solvents: Water

Referenz

- Reaction of Benzyne with Salicylaldehydes: General Synthesis of Xanthenes, Xanthones, and Xanthols, Organic Letters, 2009, 11(1), 169-171

Synthetic Routes 16

Xanthydrol Raw materials

Xanthydrol Preparation Products

Xanthydrol Lieferanten

Tiancheng Chemical (Jiangsu) Co., Ltd

Gold Mitglied

(CAS:90-46-0)9-Hydroxyxanthene

Bestellnummer:1659515

Bestandsstatus:in Stock

Menge:Company Customization

Reinheit:98%

Preisinformationen zuletzt aktualisiert:Friday, 18 April 2025 17:00

Preis ($):discuss personally

Xanthydrol Verwandte Literatur

-

Anlian Zhu,Tong Wang,Wanlu Feng,Jianji Wang,Lingjun Li RSC Adv. 2020 10 31662

-

Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem. 2012 10 9214

-

3. Syntheses of 9-cyclohepta-2,4,6-trien-1-yl-9H-xanthen-9-ol and related alcohols by a novel umpolung methodIbraheem T. Badejo,Rafik Karaman,Nga Wing Irene Lee,Eric C. Lutz,Maria T. Mamanta,James L. Fry J. Chem. Soc. Chem. Commun. 1989 566

-

Weihang Miao,Pingting Ye,Mengjiao Bai,Zhixin Yang,Suyue Duan,Hengpan Duan,Xuequan Wang RSC Adv. 2020 10 25165

-

Ayesha Jacobs,Luigi R. Nassimbeni,Kanyisa L. Nohako,Gaelle Ramon,Jana H. Taljaard New J. Chem. 2009 33 1960

90-46-0 (Xanthydrol) Verwandte Produkte

- 60-82-2(Phloretin)

- 88-26-6(3,5-Di-tert-butyl-4-hydroxybenzyl alcohol)

- 91-52-1(2,4-Dimethoxybenzoic acid)

- 829-19-6(2,4-Dimethoxyphenylmethylcarbinol)

- 55-10-7(Vanillylmandelic acid)

- 90-47-1(Xanthone)

- 596-38-3(9-Phenyl-9H-xanthen-9-ol)

- 90-00-6(2-Ethylphenol)

- 90-01-7(Salicyl alcohol)

- 90-46-0(Xanthydrol)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:90-46-0)Xanthydrol

Reinheit:99%/99%

Menge:25g/100g

Preis ($):174.0/629.0

Suzhou Senfeida Chemical Co., Ltd

(CAS:90-46-0)9-Hydroxyxanthene

Reinheit:98%

Menge:Company Customization

Preis ($):Untersuchung